molecular formula C19H13BrN4O2S2 B6113955 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide

Cat. No.: B6113955
M. Wt: 473.4 g/mol
InChI Key: KPYZAIKSHFFKSV-UHFFFAOYSA-N
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Description

The compound N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide features a thiazole ring substituted at the 4-position with a 4-bromophenyl group. The acetamide moiety is linked via a sulfur atom to a 3,4-dihydroquinazolin-4-one scaffold. This structural framework is associated with diverse biological activities, including enzyme inhibition and antimicrobial properties, owing to the pharmacophoric contributions of the thiazole, quinazolinone, and thioacetamide groups .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S2/c20-12-7-5-11(6-8-12)15-9-27-18(22-15)23-16(25)10-28-19-21-14-4-2-1-3-13(14)17(26)24-19/h1-9H,10H2,(H,21,24,26)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYZAIKSHFFKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications in the Thiazole and Quinazolinone Moieties

Compound 5 ():
  • Structure: N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide.
  • Key Differences: Replaces the 4-bromophenyl-thiazole with a thioxothiazolidin ring. The quinazolinone is substituted with a phenyl group instead of hydrogen.
  • Implications: The thioxothiazolidin group may enhance hydrogen bonding but reduce lipophilicity compared to the bromophenyl-thiazole in the target compound. The phenyl substituent on the quinazolinone could alter steric interactions in enzyme-binding pockets .
Compound 9c ():
  • Structure: N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]-2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide.
  • Key Differences: Incorporates a triazole-benzimidazole hybrid instead of the quinazolinone. The 4-bromophenyl group is attached to the thiazole’s 2-position (vs. 4-position in the target compound).
  • Implications: The triazole-benzimidazole system may improve π-π stacking in protein binding, while the altered bromophenyl position could affect spatial orientation in active sites .
Compound 4 ():
  • Structure: N-(4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl]thio}acetamide.
  • Key Differences: Substitutes the quinazolinone’s hydrogen with a p-tolyl group. Uses a thioxothiazolidin instead of bromophenyl-thiazole.

Role of the Acetamide Linker and Substituents

Compound 17 ():
  • Structure: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide.
  • Key Differences: Lacks the quinazolinone-thio group; instead, a chloroacetamide is directly attached to the thiazole.
  • Implications: The absence of the quinazolinone-thio moiety likely diminishes activity against targets requiring dual heterocyclic engagement (e.g., NADH dehydrogenase) .
N-Cyclohexyl Derivatives ():
  • Example Structure: N-Cyclohexyl-2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide.
  • Key Differences:
    • Replaces the bromophenyl-thiazole with a cyclohexyl group on the acetamide nitrogen.
  • Implications: The cyclohexyl group may improve solubility but reduce aromatic interactions critical for binding to flat enzyme active sites .

Halogen Substitution Effects

N-(2-Bromophenyl)-2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetamide ():
  • Structure: Bromine is at the ortho position of the phenyl ring (vs. para in the target compound).
N-(3-Bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide ():
  • Key Differences: Bromine is at the meta position, and the quinazolinone has a 4-chlorophenyl group.
  • Implications: The meta-bromo placement may alter electronic effects (e.g., dipole interactions), while the 4-chlorophenyl group could enhance halogen bonding in hydrophobic pockets .

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